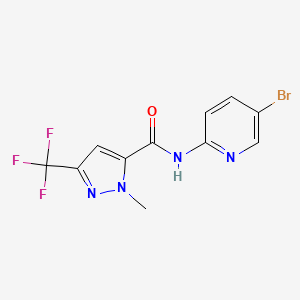
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, commonly referred to as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTF inhibitor is a small molecule that has been shown to inhibit the activity of the bromodomain and PHD finger-containing transcription factor (BPTF), a protein that plays a crucial role in gene regulation.
Mechanism of Action
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor works by inhibiting the activity of N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, a protein that plays a crucial role in gene regulation. N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide recognizes and binds to acetylated histones, leading to the recruitment of other proteins that regulate gene expression. By inhibiting the activity of N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor disrupts the recruitment of these proteins, leading to alterations in gene expression.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, improvement of cognitive function, and reduction of pro-inflammatory cytokine production. N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential therapeutic agent for drug-resistant cancers.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor in lab experiments is its specificity for N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, making it a useful tool for studying the role of N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide in gene regulation. However, one of the limitations of using N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor. One potential direction is the development of more potent and selective N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitors for use in cancer therapy. Another potential direction is the investigation of the role of N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the development of N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitors with improved pharmacokinetic properties may increase their potential for clinical use.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor involves a series of chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor is through a reaction between 5-bromopyridin-2-amine and 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, followed by N-methylation and amide formation.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurological research, N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In inflammation research, N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor has been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N4O/c1-19-7(4-8(18-19)11(13,14)15)10(20)17-9-3-2-6(12)5-16-9/h2-5H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRJARBMBBCYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)

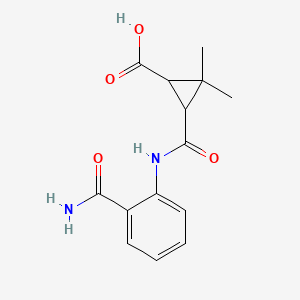

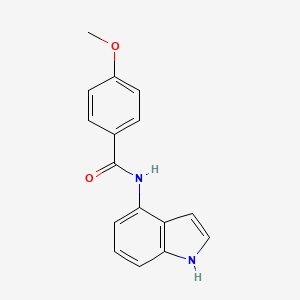
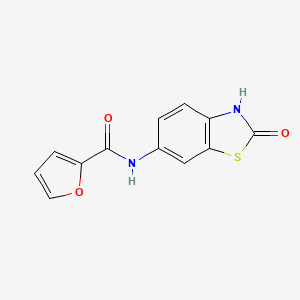
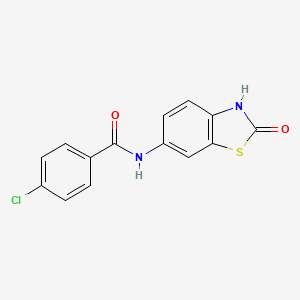
![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
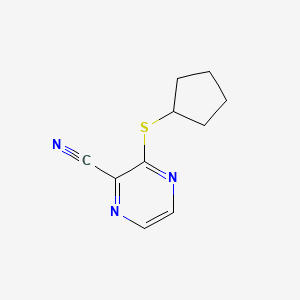
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)